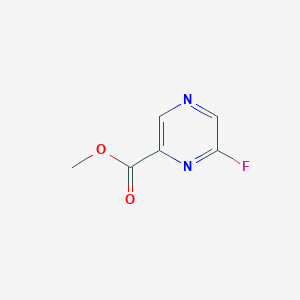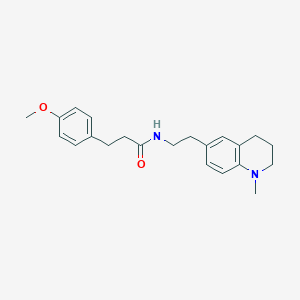
3-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine Agonist Properties
One of the primary applications of tetrahydroquinoline derivatives is in the study of dopamine agonist properties. Research has indicated that certain tetrahydroquinoline compounds exhibit dopamine-like activity, which can dilate the renal artery and exhibit pharmacological effects similar to those of known dopamine agonists (Jacob et al., 1981). This suggests potential applications in the development of treatments for conditions related to dopamine dysfunction, such as Parkinson's disease and certain types of addiction.
Cardiovascular Research
Tetrahydroisoquinolines have been studied for their effects on blood pressure, respiration, and smooth muscle, offering insights into their potential cardiovascular applications. These compounds exhibit varying degrees of pressor and depressor activity, influencing blood pressure and heart rate (Fassett & Hjort, 1938). Understanding these effects can contribute to the development of new cardiovascular drugs, providing targeted therapies for hypertension or hypotension.
Antimicrobial and Anticancer Activity
The structural framework of tetrahydroquinoline derivatives has been explored for its antimicrobial and anticancer activities. A study on N-alkyl derivatives of tetrahydroisoquinolines showed promising biological activity, indicating potential applications in the development of new antimicrobial agents (Bai et al., 2012). Additionally, certain derivatives have exhibited cytotoxic activities against cancer cell lines, suggesting their potential use in cancer research and therapy development (Tumosienė et al., 2020).
Fluorescent Dyes and Particle Sizing
The fluorescent properties of tetrahydroquinoline derivatives have been harnessed in the development of new fluorescent dyes for applications in particle sizing and other analytical techniques (Geddes et al., 2000). These dyes exhibit strong fluorescence over a broad pH range, making them valuable tools in biological research, where they can be used for labeling and tracking of cellular components.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-15-3-4-19-16-18(7-11-21(19)24)13-14-23-22(25)12-8-17-5-9-20(26-2)10-6-17/h5-7,9-11,16H,3-4,8,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMISDQNMKMMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
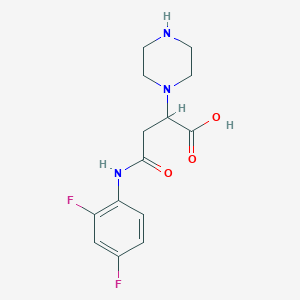
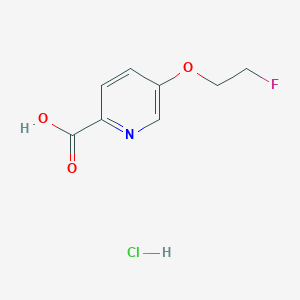
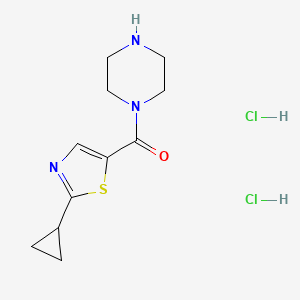
![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)


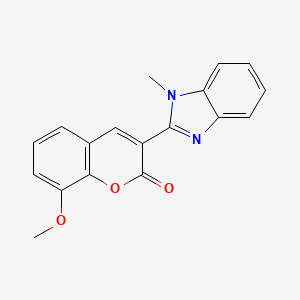

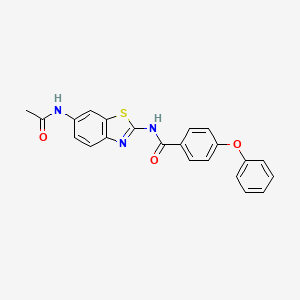
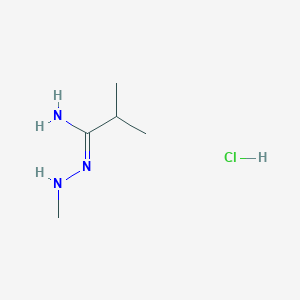
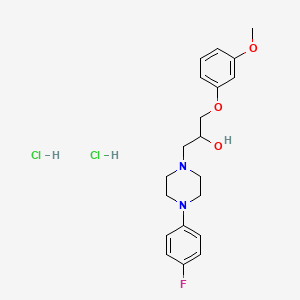
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)

